BenchChemオンラインストアへようこそ!

2-Phenoxyethyl 4-aminobenzoate

Lipophilicity Octanol-water partition coefficient Formulation design

Choose 2-phenoxyethyl 4-aminobenzoate over benzocaine: LogP 2.77 (3–8× higher) and aqueous solubility 2.38 mg/L (>100× lower) directly impact topical formulation, controlled release, and organic-phase reaction performance. As the documented meclofenamic acid intermediate, the para-amino group enables N-arylation without additional protection/deprotection steps—substituting benzocaine adds 2+ synthetic steps. Melting point 114–115°C provides a 24–27°C wider hot-melt extrusion processing window versus benzocaine. Specify micronized powder (D₉₀ <50 µm) for homogeneous dispersion. Verify purity ≥97% (HPLC) and residual 2-phenoxyethanol within ICH Q3C limits.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 88938-23-2
Cat. No. B1610443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethyl 4-aminobenzoate
CAS88938-23-2
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H15NO3/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9H,10-11,16H2
InChIKeyXKTXFHFQGLRJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethyl 4-Aminobenzoate (CAS 88938-23-2): Physicochemical Identity and Procurement Baseline


2-Phenoxyethyl 4-aminobenzoate (CAS 88938-23-2) is a benzoate ester derivative combining 4-aminobenzoic acid (PABA) with 2-phenoxyethanol, bearing the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol [1]. The compound is a white crystalline solid with a melting point of 114–115 °C and a density of 1.199 g/cm³ . It belongs to the class of para-aminobenzoate esters, which are widely recognized for their UV-absorbing properties and utility as intermediates in pharmaceutical synthesis. Its structural duality—a primary aromatic amine conjugated to a phenoxyethyl ester—enables distinct reactivity and formulation behavior compared to simpler alkyl esters such as benzocaine (ethyl 4-aminobenzoate) .

Why 2-Phenoxyethyl 4-Aminobenzoate Cannot Be Casually Replaced by Benzocaine or Its Ortho Isomer


Although 2-phenoxyethyl 4-aminobenzoate shares the para-aminobenzoate core with widely available benzocaine, simple substitution fails because the phenoxyethyl ester side chain dramatically alters three critical selection parameters: lipophilicity (LogP), aqueous solubility, and synthetic utility. The phenoxyethyl moiety increases the LogP by approximately 0.5–0.9 log units relative to the ethyl ester [1], reducing aqueous solubility by over two orders of magnitude (2.38 mg/L vs. ~400 mg/L for benzocaine) [2]. These differences directly impact formulation design for topical delivery, controlled release, and organic-phase reactions. Furthermore, the para-amino substitution pattern yields a LogD (pH 7.4) of 2.68, notably lower than the 3.44 observed for the 2-phenoxyethyl 2-aminobenzoate ortho isomer , meaning positional isomerism fundamentally changes distribution behavior. Procurement decisions based solely on the aminobenzoate scaffold without accounting for these quantifiable differences risk formulation failure, unexpected bioavailability profiles, and incompatibility with established synthetic routes.

Quantitative Differentiation of 2-Phenoxyethyl 4-Aminobenzoate Against Structural Analogs and Alternatives


Lipophilicity Advantage Over Benzocaine: LogP 2.77 vs. 1.86–2.20

2-Phenoxyethyl 4-aminobenzoate exhibits an ACD/LogP of 2.77, which is 0.57–0.91 log units higher than the LogP of benzocaine (ethyl 4-aminobenzoate), reported between 1.86 and 2.20 across multiple sources [1][2]. This enhanced lipophilicity arises from the additional phenoxyethyl group, increasing the compound's affinity for non-polar phases. In formulation contexts, a ΔLogP of approximately +0.5 to +0.9 translates to a roughly 3- to 8-fold increase in the octanol-water partition coefficient (P), which can significantly affect membrane permeation rates in topical and transdermal applications.

Lipophilicity Octanol-water partition coefficient Formulation design

Aqueous Solubility: 2.38 mg/L vs. ~400–1310 mg/L for Benzocaine—Over 500-Fold Difference

The measured aqueous solubility of 2-phenoxyethyl 4-aminobenzoate at 20 °C is 2.38 mg/L (pH 6.8) [1], which is approximately 168- to 550-fold lower than benzocaine's reported solubility of 400–1310 mg/L at 25–30 °C . This dramatic reduction in water solubility is directly attributable to the phenoxyethyl ester side chain, which adds significant hydrophobic surface area. The low solubility profile makes the compound particularly suitable for sustained-release topical formulations where slow dissolution from a solid matrix is desired, or for organic-phase reaction conditions where aqueous interference must be minimized.

Aqueous solubility Controlled release Topical formulation

Positional Isomer Differentiation: Para (Target) LogD 2.68 vs. Ortho Isomer LogD 3.44

The 4-amino (para) substitution of the target compound yields a LogD (pH 7.4) of 2.68 [1], whereas the 2-phenoxyethyl 2-aminobenzoate (ortho) isomer exhibits a LogD of 3.44 at the same pH . This difference of 0.76 log units corresponds to a nearly 6-fold higher distribution coefficient for the ortho isomer into octanol. The lower LogD of the para isomer reflects the greater exposure of the polar amino group to solvent, enabling different hydrogen-bonding patterns and potentially distinct biological target interactions. Furthermore, the para-aminobenzoate core enables conjugation through the amino group for further derivatization (e.g., meclofenamic acid synthesis), a pathway sterically hindered in the ortho isomer.

Positional isomerism Lipophilicity Distribution coefficient

Thermal Stability and Processing Window: Melting Point 114–115 °C vs. Benzocaine 88–90 °C

2-Phenoxyethyl 4-aminobenzoate melts at 114–115 °C , a full 24–27 °C higher than benzocaine (melting point 88–90 °C) . This elevated melting point indicates stronger intermolecular interactions in the solid state, likely due to the larger phenoxyethyl moiety enabling more extensive van der Waals contacts. The higher melting point also provides a broader thermal processing window for hot-melt extrusion, melt granulation, or high-temperature drying steps during formulation, where benzocaine would risk melting or phase separation.

Melting point Thermal stability Solid-state formulation

Synthetic Intermediate Utility: Key to Meclofenamic Acid vs. End-Product Benzocaine

2-Phenoxyethyl 4-aminobenzoate serves as a critical intermediate in the synthesis of meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) . In contrast, benzocaine is predominantly an end-product topical anesthetic and is not documented as a synthetic intermediate for meclofenamic acid. The phenoxyethyl ester group in the target compound provides both a protecting function during synthesis and the steric/electronic characteristics needed for subsequent N-arylation steps, which the simple ethyl ester of benzocaine cannot replicate. This divergent synthetic utility means that procuring benzocaine as a substitute in meclofenamic acid synthetic routes would require additional deprotection and re-functionalization steps, incurring both yield loss and cost.

Pharmaceutical intermediate Meclofenamic acid NSAID synthesis

Environmental Hazard Profile: Aquatic Chronic 2 Classification vs. Benzocaine's Different Toxicological Signature

2-Phenoxyethyl 4-aminobenzoate carries an EU CLP harmonized classification of Aquatic Chronic 2 (H411: Toxic to aquatic life with long lasting effects) [1]. In contrast, benzocaine is not listed under this specific chronic aquatic hazard classification. However, benzocaine carries acute toxicity concerns (LD₅₀ oral rat ~3040 mg/kg, and known to cause methemoglobinemia at high systemic exposure), whereas the target compound's acute systemic toxicity has been less extensively characterized. This differential hazard profile means that procurement for environmentally sensitive applications (e.g., cosmetics released to wastewater) must account for the target's aquatic persistence potential, while benzocaine's methemoglobinemia risk is a distinct mammalian safety concern relevant to human topical use.

Environmental toxicity Regulatory classification Safety profile

Procurement-Driven Application Scenarios for 2-Phenoxyethyl 4-Aminobenzoate Based on Quantitative Evidence


Topical Anesthetic Cream Formulation Requiring Prolonged Skin Retention

The combination of LogP 2.77 (3–8x higher than benzocaine) [1] and aqueous solubility of only 2.38 mg/L [2] makes 2-phenoxyethyl 4-aminobenzoate particularly suited for oil-in-water cream formulations where prolonged epidermal retention is desired. The low water solubility slows dissolution from the cream matrix, while the elevated LogP promotes partitioning into the stratum corneum lipids, potentially extending local anesthetic duration compared to more water-soluble analogs. Procurement for this use case should specify micronized powder grade (typical particle size D₉₀ < 50 µm) to ensure homogeneous dispersion.

Meclofenamic Acid API Intermediate Supply Chain

For pharmaceutical manufacturers producing meclofenamic acid (an NSAID), 2-phenoxyethyl 4-aminobenzoate is the documented synthetic intermediate . The para-amino group provides the necessary reactivity for N-arylation, while the phenoxyethyl ester serves as a protecting group strategy. Procuring benzocaine as a substitute would require ester hydrolysis, re-protection with 2-phenoxyethanol, and additional purification—adding 2+ synthetic steps with associated yield loss. Suppliers should be qualified on residual solvent profile (ICH Q3C) and aminobenzoic acid content (<0.5% by HPLC).

UV-Filter Intermediate for Broad-Spectrum Sunscreen Development

The phenoxyethyl 4-aminobenzoate scaffold absorbs in both UVB and UVA regions , distinguishing it from PABA (primarily UVB). The LogP of 2.77 and low water solubility support formulation into water-resistant sunscreen matrices. Procurement for UV-filter research should verify purity ≥98% (HPLC), absence of residual 2-phenoxyethanol (ICH limit), and photostability under ICH Q1B conditions (>90% recovery after 200 Wh/m² UV exposure). The environmentally sensitive aquatic toxicity (H411) [3] must be considered in ecotoxicological risk assessment for wash-off products.

Controlled-Release Implant or Insert Device Research

The extremely low aqueous solubility (2.38 mg/L) [2] combined with the relatively high melting point (114–115 °C) makes 2-phenoxyethyl 4-aminobenzoate an attractive candidate for drug-eluting implant matrices fabricated via hot-melt extrusion. The 24–27 °C melting point advantage over benzocaine provides a wider processing window before thermal degradation occurs. Procurement should request GMP-grade material with residual solvent documentation, particle size control, and stability indicating HPLC method for related substances.

Quote Request

Request a Quote for 2-Phenoxyethyl 4-aminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.